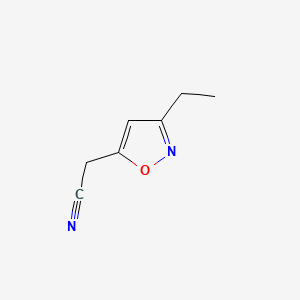

2-(3-Ethylisoxazol-5-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-Ethylisoxazol-5-yl)acetonitrile” is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in various research areas.

Molecular Structure Analysis

The molecular structure of “2-(3-Ethylisoxazol-5-yl)acetonitrile” consists of a five-membered isoxazole ring attached to an acetonitrile group .Chemical Reactions Analysis

Isoxazole synthesis often involves (3 + 2) cycloaddition reactions . For example, the in situ formed ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate was reacted with dipolarophiles under microwave condition to obtain ester-functionalized isoxazoles .Scientific Research Applications

Synthesis and Chemical Reactivity

Research in synthetic chemistry has led to the development of various methods for synthesizing novel compounds that contain the isoxazole moiety, similar to 2-(3-Ethylisoxazol-5-yl)acetonitrile. These methods are significant for creating compounds with potential applications in pharmaceuticals and materials science. For instance, the study by Li Zhulai (2011) discusses the synthesis and yield of different isomers of 2-(5-chlorobenzotriazolyl)acetonitriles, highlighting the effect of electron-withdrawing groups on yield and isomer distribution, which is a critical aspect of synthetic efficiency and selectivity (Li Zhulai, 2011).

Novel Compound Development with Biological Activities

The creation of heterocyclic compounds through the manipulation of isoxazole derivatives showcases the potential for developing new drugs or materials with unique properties. For example, Rouchaud, Gustin, and Moulard (2010) describe the selective synthesis of 3-bulkyalkylsubstituted 5-aminoisoxazoles, demonstrating how alterations in the isoxazole ring can lead to compounds with varied biological activities (Rouchaud, Gustin, & Moulard, 2010).

Applications in Drug Discovery and Development

The utility of isoxazole derivatives in the synthesis of compounds with anti-tumor activities highlights their importance in drug discovery. Wardakhan, Ibrahim, and Zaki (2011) explored the synthesis of fused heterocyclic derivatives from 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile, revealing some compounds' high inhibitory effect against various cancer cell lines. This suggests the potential of such compounds in developing new cancer therapies (Wardakhan, Ibrahim, & Zaki, 2011).

Antimicrobial Evaluation

Studies have also evaluated the antimicrobial properties of compounds synthesized from isoxazole derivatives. Shedid and Ali (2018) synthesized 4-oxo-thiazoles and thiazolo[3,2-a]pyridines starting from acetonitrile derivatives, finding that some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, underlining the potential for these compounds in antimicrobial drug development (Shedid & Ali, 2018).

Future Directions

Mechanism of Action

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

Nevertheless, the synthesis of isoxazole derivatives, which this compound is a part of, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Biochemical Pathways

Isoxazole derivatives have been reported to have significant biological interests , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 13615 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given the biological significance of isoxazole derivatives , it can be inferred that this compound may have notable effects at the molecular and cellular levels.

properties

IUPAC Name |

2-(3-ethyl-1,2-oxazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6-5-7(3-4-8)10-9-6/h5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMJXSKSYWWOFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305201 |

Source

|

| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethylisoxazol-5-yl)acetonitrile | |

CAS RN |

1227465-75-9 |

Source

|

| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594816.png)